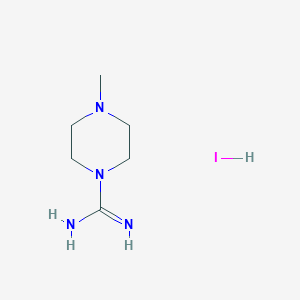

4-Methylpiperazine-1-carboximidamide hydroiodide

描述

属性

IUPAC Name |

4-methylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.HI/c1-9-2-4-10(5-3-9)6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESCAEZAONDSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604632 | |

| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77723-03-6 | |

| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-Methylpiperazine-1-carboximidamide

- The synthesis typically starts with 4-methylpiperazine as the core structure.

- Introduction of the carboximidamide group (–C(=NH)NH2) is achieved via condensation with suitable amidine precursors or by nucleophilic substitution on activated intermediates.

- Common synthetic routes involve the reaction of 4-methylpiperazine with cyanamide or related reagents under controlled conditions to form the carboximidamide moiety.

- The reaction conditions are optimized to favor the formation of the amidine group while minimizing side reactions.

Formation of the Hydroiodide Salt

- The hydroiodide salt is prepared by treating the free base 4-methylpiperazine-1-carboximidamide with hydroiodic acid (HI) or iodine in an appropriate solvent.

- This salt formation enhances the compound’s stability and solubility, making it more suitable for use as a reagent in organic synthesis.

- The hydroiodide salt has the molecular formula C6H15IN4 and a molecular weight of approximately 270.12 g/mol.

Detailed Preparation Methodologies

Condensation and Nucleophilic Substitution

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylpiperazine + Cyanamide or equivalent amidine precursor | Condensation reaction to introduce carboximidamide group |

| 2 | Controlled temperature (room temperature to mild heating) | Reaction proceeds to form 4-methylpiperazine-1-carboximidamide |

| 3 | Purification by crystallization or extraction | Isolate pure compound |

Hydroiodide Salt Formation

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylpiperazine-1-carboximidamide + Hydroiodic acid (HI) | Salt formation reaction in solvent such as ethanol or water |

| 2 | Stirring at room temperature | Ensures complete conversion to hydroiodide salt |

| 3 | Filtration and washing | Isolate this compound as a solid |

Research Findings and Optimization

- The hydroiodide salt form is preferred in synthetic applications due to its enhanced stability and reactivity compared to the free base.

- Studies have shown that derivatives synthesized using this compound exhibit promising biological activities, particularly antibacterial properties against resistant strains such as MRSA.

- Structural optimization of the piperazine ring and side chains significantly influences the compound’s efficacy, highlighting the importance of precise synthetic control.

Industrial and Laboratory Scale Preparation

- Commercial suppliers provide this compound with purity typically around 97%, suitable for research use.

- The preparation process involves careful control of reaction parameters to minimize impurities and maximize yield.

- Handling requires precautions due to the compound’s chemical reactivity and potential hazards.

Summary Table of Key Data

| Parameter | 4-Methylpiperazine-1-carboximidamide | This compound |

|---|---|---|

| Molecular Formula | C6H14N4 | C6H15IN4 |

| Molecular Weight | 142.2 g/mol | 270.12 g/mol |

| CAS Number | 45798-01-4 | 77723-03-6 |

| Typical Purity | >95% | ~97% |

| Common Preparation Method | Condensation with amidine precursors | Reaction with hydroiodic acid |

| Physical Form | Free base, crystalline | Hydroiodide salt, crystalline |

| Stability | Moderate | Enhanced stability due to salt form |

| Usage | Intermediate in synthesis | Reagent in organic synthesis |

Additional Notes

- While detailed step-by-step experimental procedures are limited in public literature, the general synthetic principles are well established.

- The hydroiodide salt is often preferred in synthetic routes involving phenylthiazole derivatives and other biologically active compounds.

- Safety data indicate the compound is harmful if ingested or inhaled, requiring appropriate laboratory safety measures.

化学反应分析

Types of Reactions

4-Methylpiperazine-1-carboximidamide hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The methyl group or the carboximidamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

科学研究应用

Chemical Properties and Structure

Molecular Formula: C6H15N4·HI

Molecular Weight: 270.12 g/mol

IUPAC Name: 4-methylpiperazine-1-carboximidamide; hydroiodide

CAS Number: 77723-03-6

The compound's structure consists of a piperazine ring with a methyl group and a carboximidamide functional group, which contributes to its biological activity.

Neuropathic Pain Treatment

Research indicates that derivatives of 4-methylpiperazine-1-carboximidamide are being explored as potential treatments for neuropathic pain. Specifically, compounds designed to mimic ω-Conotoxin GVIA have shown efficacy in inhibiting neuronal voltage-gated N-type calcium channels (Cav2.2), which are crucial targets for pain management . This suggests that the compound could be developed into a therapeutic agent for chronic pain conditions.

Hypoglycemic Activity

Compounds related to 4-methylpiperazine-1-carboximidamide have demonstrated hypoglycemic effects in animal models. Studies show that these compounds can significantly lower blood glucose levels when administered at appropriate dosages, indicating their potential use in diabetes management . The formulation of pharmaceutical compositions containing these compounds is also being investigated to enhance their efficacy and bioavailability.

Autophagy Modulation

Recent studies have identified small-molecule modulators of autophagy that include analogs of 4-methylpiperazine-1-carboximidamide. These compounds have been shown to affect lysosomal positioning and function in neurons, which is critical for cellular homeostasis and neuroprotection . This application highlights the compound's potential in neurodegenerative diseases, such as Alzheimer's disease.

Inhibition of Autotaxin

Research has also focused on the role of piperazine derivatives, including those based on 4-methylpiperazine-1-carboximidamide, as inhibitors of autotaxin, an enzyme implicated in various cancers and inflammatory diseases . By targeting autotaxin, these compounds could offer new avenues for cancer therapy and the treatment of inflammatory conditions.

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Methylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Piperazine Carboximidamide Derivatives

Piperazine carboximidamides are a class of compounds distinguished by substituents on the piperazine ring and the carboximidamide group. Below is a comparative analysis:

Key Observations :

- Substituent Impact : The methyl group in 4-methylpiperazine derivatives improves solubility and synthetic versatility compared to bulkier aryl groups (e.g., 2-chlorophenyl or trimethylphenyl), which may enhance membrane permeability but reduce metabolic stability .

- Biological Relevance: While 4-methylpiperazine-1-carboximidamide hydroiodide itself is primarily a synthetic intermediate, structurally related piperazine carboximidamides exhibit antiparasitic and antifungal activities. For example, analogs with α,β-unsaturated ketone moieties show potent activity against Trypanosoma cruzi (EC₅₀: 1–10 µM) .

Heterocyclic Carboximidamide Hydroiodides

Replacing the piperazine ring with other heterocycles alters electronic and steric properties:

Key Observations :

- Polarity : Morpholine derivatives exhibit superior aqueous solubility due to the oxygen atom, whereas piperidine analogs are more lipophilic, favoring blood-brain barrier penetration .

- Synthetic Utility : Piperazine derivatives like this compound are preferred in antibiotic synthesis due to their moderate basicity and compatibility with DMF/water reaction systems .

生物活性

4-Methylpiperazine-1-carboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound is classified as a piperazine derivative with the molecular formula . The compound's structure allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as autophagy and apoptosis. For instance, studies have shown that compounds related to this structure can influence lysosomal positioning and autophagic flux in neuronal cells, suggesting a role in neuroprotection and potential applications in neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of phenylthiazole derivatives synthesized using this compound as a precursor. Results indicated significant activity against MRSA strains, with some compounds demonstrating bactericidal properties without developing resistance .

- Anticancer Effects : In a series of experiments assessing the anticancer potential of pyrimidine-based drugs, derivatives containing the carboximidamide moiety exhibited strong antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like 5-Fluorouracil .

- Neuroprotective Mechanisms : Research on neuronal cells treated with related compounds showed increased levels of lysosomal-associated membrane protein (LAMP1) after treatment, indicating enhanced lysosomal function and autophagic activity, which are critical for neuronal health .

常见问题

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify the piperazine ring (e.g., 4-cyclohexyl or 4-benzyl substituents) and compare bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like GPCRs .

- In vivo testing : Rodent models assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。